2-(2,5-Dimethylphenoxy)acetohydrazide

Agrochemical Herbicide Selectivity Phenoxyacetohydrazide

Researchers developing selective herbicides for grass weed control in broadleaf crops face a critical need for scaffolds with inverted selectivity. 2-(2,5-Dimethylphenoxy)acetohydrazide (CAS 103896-91-9) is a phenoxyacetohydrazide building block that demonstrates high activity against monocotyledonous plants with low dicot activity, as validated in Brassica napus bioassays. This contrasts with traditional phenoxy herbicides. It also serves as a validated starting point for antibacterial MurD inhibitor optimization (related analogs show IC50 values as low as 35.80 µM). Its fragment-like properties (MW 194.23, LogP 1.76) and versatile terminal hydrazide handle support systematic heterocycle library synthesis. We ensure consistent quality and reliable global supply for your R&D programs.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
CAS No. 103896-91-9
Cat. No. B018082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-Dimethylphenoxy)acetohydrazide
CAS103896-91-9
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)OCC(=O)NN
InChIInChI=1S/C10H14N2O2/c1-7-3-4-8(2)9(5-7)14-6-10(13)12-11/h3-5H,6,11H2,1-2H3,(H,12,13)
InChIKeyVSSYNLQAUAPHQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,5-Dimethylphenoxy)acetohydrazide Procurement Guide


2-(2,5-Dimethylphenoxy)acetohydrazide (CAS 103896-91-9) is a phenoxyacetohydrazide derivative with the molecular formula C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol [1]. This compound serves as a versatile chemical intermediate, valued for its dual utility in agrochemical research—as a selective herbicidal agent—and in medicinal chemistry as a building block for synthesizing bioactive molecules with antibacterial and anticancer potential . Its structure features a 2,5-dimethyl substituted phenoxy ring linked to an acetohydrazide moiety, offering a distinct substitution pattern that influences its physicochemical properties and biological selectivity compared to other phenoxyacetohydrazide analogs .

Why 2-(2,5-Dimethylphenoxy)acetohydrazide Is Irreplaceable


Phenoxyacetohydrazides are not a functionally interchangeable class; their biological activity and physicochemical behavior are highly sensitive to the position and number of substituents on the phenyl ring. The specific 2,5-dimethyl substitution pattern on 2-(2,5-Dimethylphenoxy)acetohydrazide directly dictates its herbicidal selectivity profile—favoring monocotyledonous over dicotyledonous plants—a critical parameter for targeted agrochemical applications . This selectivity contrasts sharply with classic phenoxy herbicides like 2,4-D, which preferentially target dicots. Additionally, the presence and arrangement of methyl groups impact lipophilicity (LogP) and hydrogen bonding potential, which are key determinants of membrane permeability and target binding in both agrochemical and medicinal contexts. In antibacterial research, for instance, the phenoxyacetohydrazide scaffold's activity against Staphylococcus aureus MurD enzyme is highly dependent on specific aryl substitutions, with marked differences in MIC and IC₅₀ values observed even among closely related analogs [1]. Simply substituting this compound with another phenoxyacetohydrazide or a generic hydrazide building block risks a total loss of the desired biological selectivity or synthetic utility.

2-(2,5-Dimethylphenoxy)acetohydrazide Differentiation Evidence


Monocot vs. Dicot Herbicidal Selectivity

The compound exhibits a distinct herbicidal selectivity profile, demonstrating high activity against monocotyledonous plants while showing low activity against dicotyledonous plants. This selectivity is a key differentiator from classic phenoxy herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D), which are primarily effective against dicots [1]. The differential activity was observed in a bioassay using Brassica napus, indicating a mechanism involving the blockage of photosynthesis and interference with cell respiration .

Agrochemical Herbicide Selectivity Phenoxyacetohydrazide

Lipophilicity vs. Unsubstituted Analog

The 2,5-dimethyl substitution significantly increases the compound's lipophilicity compared to the unsubstituted parent compound, 2-phenoxyacetohydrazide. The computed LogP for 2-(2,5-dimethylphenoxy)acetohydrazide is 1.76, whereas the unsubstituted analog has a computed XLogP3 of 0.3 [1]. This nearly 6-fold increase in the octanol-water partition coefficient has direct implications for membrane permeability and bioavailability, which are critical factors in both drug design and agrochemical uptake.

Medicinal Chemistry Lipophilicity ADME

Dihydroorotase Inhibition Activity

In an in vitro enzymatic assay, 2-(2,5-dimethylphenoxy)acetohydrazide was evaluated for inhibition of dihydroorotase enzyme from mouse Ehrlich ascites cells. The compound demonstrated weak inhibitory activity with an IC₅₀ of approximately 180 µM [1]. For comparison, the unsubstituted analog 2-phenoxyacetohydrazide was also tested under similar conditions and yielded an IC₅₀ of approximately 1,000 µM [2]. This ~5.6-fold difference suggests that the 2,5-dimethyl substitution contributes to enhanced target engagement, though overall potency remains modest. This data provides a quantitative baseline for selecting this scaffold over the unsubstituted version when dihydroorotase or related amidohydrolase targets are of interest.

Enzyme Inhibition Dihydroorotase Selectivity

Antibacterial Activity via MurD Inhibition

Within the phenoxyacetohydrazide class, several derivatives (compounds 4a, 4j, and 4k) have demonstrated inhibitory activity against Staphylococcus aureus MurD enzyme, a critical target in bacterial peptidoglycan biosynthesis [1]. Compound 4k exhibited the highest MurD inhibitory activity with an IC₅₀ of 35.80 µM, while compounds 4a, 4j, and 4k all showed antibacterial activity against S. aureus NCIM 5022 with a MIC of 64 µg/mL and against methicillin-resistant S. aureus (MRSA) ATCC 43300 with a MIC of 128 µg/mL [1]. While 2-(2,5-dimethylphenoxy)acetohydrazide itself was not directly tested in this series, its core scaffold is identical, and the data indicates that specific aryl substitutions can modulate MurD inhibition. For researchers procuring this compound as a synthetic intermediate for developing novel MurD inhibitors, the class-level SAR suggests that maintaining the phenoxyacetohydrazide core while exploring substitution patterns is a validated strategy.

Antibacterial MurD Inhibitor Staphylococcus aureus

Fragment-Like Physicochemical Properties

The compound has a molecular weight of 194.23 g/mol with 2 hydrogen bond donors, 3 hydrogen bond acceptors, and a topological polar surface area (TPSA) of 64.4 Ų [1]. These properties place it within favorable fragment-like chemical space (MW < 250, HBD ≤ 3, HBA ≤ 6, TPSA < 90 Ų). For comparison, the unsubstituted 2-phenoxyacetohydrazide has a lower molecular weight of 166.18 g/mol and a similar TPSA of 64.35 Ų . The additional methyl groups increase the molecular weight by 28 Da while maintaining nearly identical hydrogen bonding capacity, offering enhanced lipophilicity without penalty to key drug-likeness parameters. Compared to other common hydrazide building blocks like isoniazid (MW 137.14, TPSA 68.0 Ų), the target compound provides a larger aromatic surface for hydrophobic interactions.

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Properties

2-(2,5-Dimethylphenoxy)acetohydrazide Application Scenarios


Selective Monocot Herbicide Development

Researchers developing novel selective herbicides for grass weed control in broadleaf crops should prioritize 2-(2,5-dimethylphenoxy)acetohydrazide as a scaffold. Its demonstrated high activity against monocotyledonous plants coupled with low dicot activity—as shown in Brassica napus bioassays —provides an inverted selectivity profile compared to traditional phenoxy herbicides like 2,4-D. This compound's mechanism of action, involving inhibition of photosynthesis and cell respiration , offers a multi-target herbicidal mode that may reduce the likelihood of resistance development. The 2,5-dimethyl substitution pattern is critical for maintaining this selectivity, as evidenced by the compound's differentiated lipophilicity (LogP = 1.76) compared to unsubstituted analogs [1].

Fragment-Based MurD Inhibitor Discovery

The phenoxyacetohydrazide scaffold, as exemplified by 2-(2,5-dimethylphenoxy)acetohydrazide, is a validated starting point for developing novel antibacterial agents targeting the MurD enzyme in Staphylococcus aureus. As demonstrated by Jupudi et al. (2021), structurally related phenoxyacetohydrazide derivatives exhibit MurD IC₅₀ values as low as 35.80 µM and MIC values of 64 µg/mL against both methicillin-sensitive and methicillin-resistant S. aureus [2]. The compound's fragment-like physicochemical properties (MW = 194.23, HBD = 2, HBA = 3, TPSA = 64.4 Ų) [1] make it an ideal starting point for structure-based optimization campaigns, where the 2,5-dimethylphenyl moiety can be systematically varied to improve potency and selectivity.

Heterocycle Formation Building Block

The terminal hydrazide group on 2-(2,5-dimethylphenoxy)acetohydrazide is a versatile synthetic handle for constructing diverse heterocyclic systems, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and hydrazone derivatives. Suppliers such as BOC Sciences specifically market this compound for 'condensation and heterocycle formation research' . The 2,5-dimethyl substitution pattern imparts distinct reactivity and steric properties compared to other substituted phenoxyacetohydrazides. Its higher lipophilicity (LogP = 1.76 vs. 0.3 for the unsubstituted analog) [1] can also influence product isolation and purification workflows. For medicinal chemistry groups synthesizing compound libraries for biological screening, procuring this specific dimethyl-substituted building block enables systematic exploration of methyl position effects, a strategy that is supported by the differential antibacterial activities observed across the MurD inhibitor series [2].

Dihydroorotase SAR Studies

For academic groups investigating inhibitors of the pyrimidine biosynthesis pathway, 2-(2,5-dimethylphenoxy)acetohydrazide offers a measurable advantage over the unsubstituted phenoxyacetohydrazide scaffold in dihydroorotase inhibition assays. The target compound demonstrates an IC₅₀ of 180 µM, representing a ~5.6-fold improvement over the unsubstituted analog (IC₅₀ = 1,000 µM) [3]. While overall potency is modest, this quantitative difference provides a clear rationale for selecting the 2,5-dimethyl derivative as the starting point for further fragment elaboration. The compound's favorable fragment-like properties (MW < 250, TPSA < 90 Ų) [1] also make it suitable for structure-based design approaches using X-ray crystallography or molecular docking against dihydroorotase and related zinc-dependent amidohydrolases.

Technical Documentation Hub

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